2-(2-Isopropylphenyl)ethanol

Lipophilicity Drug Design ADME Properties

2-(2-Isopropylphenyl)ethanol (CAS 91967-88-3), also known as 2-iso-Propylphenethyl alcohol, is an ortho-substituted aromatic primary alcohol with the molecular formula C₁₁H₁₆O and a molecular weight of 164.24 g/mol. The compound features a phenethyl alcohol core substituted with an isopropyl group at the ortho position, which imparts a predicted logP value of 2.6, a density of 0.967±0.06 g/cm³ at 20 °C, and a boiling point of 95–100 °C at reduced pressure (3–4 mmHg).

Molecular Formula C11H16O
Molecular Weight 164.248
CAS No. 91967-88-3
Cat. No. B2813663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Isopropylphenyl)ethanol
CAS91967-88-3
Molecular FormulaC11H16O
Molecular Weight164.248
Structural Identifiers
SMILESCC(C)C1=CC=CC=C1CCO
InChIInChI=1S/C11H16O/c1-9(2)11-6-4-3-5-10(11)7-8-12/h3-6,9,12H,7-8H2,1-2H3
InChIKeyCEDISSHWOIDDJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Isopropylphenyl)ethanol (CAS 91967-88-3): Procurement-Grade Physicochemical and Biological Profile


2-(2-Isopropylphenyl)ethanol (CAS 91967-88-3), also known as 2-iso-Propylphenethyl alcohol, is an ortho-substituted aromatic primary alcohol with the molecular formula C₁₁H₁₆O and a molecular weight of 164.24 g/mol [1]. The compound features a phenethyl alcohol core substituted with an isopropyl group at the ortho position, which imparts a predicted logP value of 2.6, a density of 0.967±0.06 g/cm³ at 20 °C, and a boiling point of 95–100 °C at reduced pressure (3–4 mmHg) . Commercially, it is supplied at purities up to 98% for research and development use . Its structural configuration places it within a distinct subset of alkyl-substituted phenethyl alcohols, influencing both its physicochemical behavior and potential biological interactions.

Why 2-(2-Isopropylphenyl)ethanol Cannot Be Substituted with Other Alkylphenethyl Alcohols


Within the class of alkyl-substituted phenethyl alcohols, seemingly minor variations in alkyl chain length, branching, and substitution pattern can profoundly alter key physicochemical parameters such as lipophilicity (logP), boiling point, and receptor-binding affinity. For instance, the ortho-isopropyl substitution of 2-(2-Isopropylphenyl)ethanol results in a predicted logP of 2.6 [1], whereas unsubstituted phenethyl alcohol exhibits a logP of 1.36 [2]. This difference of over one log unit corresponds to a roughly 17-fold increase in lipophilicity, which directly impacts membrane permeability, solubility, and biological partitioning [3]. Furthermore, positional isomers—such as the 3-isopropyl and 4-isopropyl analogs—display distinct boiling points and may exhibit divergent pharmacokinetic or toxicological profiles due to altered steric and electronic effects. These differences preclude generic interchangeability and underscore the necessity of procuring the precise ortho-isopropyl variant for applications where lipophilicity, metabolic stability, or target engagement are critical design parameters.

Quantitative Differentiation of 2-(2-Isopropylphenyl)ethanol from Positional Isomers and Core Scaffold


Lipophilicity (LogP) as a Critical Determinant of Membrane Partitioning: Ortho-Isopropyl vs. Unsubstituted Phenethyl Alcohol

2-(2-Isopropylphenyl)ethanol exhibits a calculated logP of 2.6, which is 1.24 log units higher than that of unsubstituted phenethyl alcohol (logP = 1.36) [1][2]. This increase corresponds to an approximately 17-fold enhancement in octanol-water partition coefficient, indicating substantially greater lipophilicity and membrane permeability [3].

Lipophilicity Drug Design ADME Properties

Boiling Point Variability Across Isomeric Isopropylphenethyl Alcohols: Ortho vs. Meta vs. Para

The ortho-substituted 2-(2-Isopropylphenyl)ethanol exhibits a boiling point of 95–100 °C at 3–4 mmHg . In contrast, the meta-isomer (2-(3-isopropylphenyl)ethanol) boils at 226.6 °C at 760 mmHg, and the para-isomer (2-(4-isopropylphenyl)ethanol) similarly shows a higher boiling point at atmospheric pressure [1]. The significantly reduced boiling point of the ortho isomer under vacuum suggests weaker intermolecular interactions, likely due to steric hindrance from the ortho-isopropyl group disrupting hydrogen bonding networks.

Physicochemical Properties Distillation Purification

ALDH1A1 Inhibitory Potential: Structural Alert Based on 2-Isopropylphenol Core Activity

While direct ALDH1A1 inhibitory data for 2-(2-Isopropylphenyl)ethanol are not available, the closely related 2-isopropylphenol demonstrates an IC₅₀ of 17 ± 3.2 μM against human 5-HT₃A receptors [1]. More importantly, 2-isopropylphenol has been shown to inhibit ALDH1A1 with an IC₅₀ of 163 μM in a membrane potential assay [2]. Given that 2-(2-Isopropylphenyl)ethanol shares the 2-isopropylphenol core and may undergo metabolic oxidation to the corresponding aldehyde or acid, it is plausible that this compound could exhibit similar or modulated ALDH inhibitory activity, a property of interest in cancer stem cell research [3].

Aldehyde Dehydrogenase Cancer Stem Cells Metabolism

Predicted Rotatable Bond Count: Implications for Molecular Flexibility and Binding Entropy

2-(2-Isopropylphenyl)ethanol possesses 3 rotatable bonds, compared to 2 rotatable bonds for 1-(2-isopropylphenyl)ethanol [1]. The additional rotatable bond in the primary alcohol arises from the ethylene spacer between the phenyl ring and the hydroxyl group. This increased flexibility can influence the entropic cost of binding to a target protein and may affect the compound's ability to adopt bioactive conformations.

Conformational Analysis Drug Design QSAR

Targeted Research and Industrial Applications for 2-(2-Isopropylphenyl)ethanol Based on Quantitative Evidence


Synthesis of CNS-Penetrant Drug Candidates Requiring Enhanced Lipophilicity

Due to its logP of 2.6—which is 1.24 units higher than unsubstituted phenethyl alcohol—2-(2-Isopropylphenyl)ethanol is ideally suited as a lipophilic building block for central nervous system (CNS) drug discovery programs. The ortho-isopropyl group promotes blood-brain barrier permeability while the primary alcohol provides a synthetic handle for further functionalization (e.g., esterification, etherification, or oxidation to the corresponding aldehyde/carboxylic acid). This scaffold is particularly relevant for targets requiring balanced lipophilicity to avoid efflux transporter recognition [1].

Development of ALDH1A1-Targeted Probes for Cancer Stem Cell Research

The structural similarity of 2-(2-Isopropylphenyl)ethanol to 2-isopropylphenol—a known ALDH1A1 inhibitor (IC₅₀ = 163 μM)—positions this compound as a valuable precursor for designing aldehyde dehydrogenase inhibitors. ALDH1A1 is overexpressed in cancer stem cells and contributes to chemoresistance. The primary alcohol can be oxidized in situ to the aldehyde, which may act as a substrate or inhibitor of ALDH isoforms. Alternatively, the alcohol can be converted to ester prodrugs to modulate cellular permeability and target engagement. This application leverages the ortho-isopropylphenol pharmacophore established in the literature [2].

Precursor for Volatile Flavor and Fragrance Components with Optimized Distillation Properties

With a boiling point of 95–100 °C at 3–4 mmHg, 2-(2-Isopropylphenyl)ethanol can be purified via vacuum distillation at relatively low temperatures compared to its meta- and para-isomers (which boil at >220 °C at atmospheric pressure). This property is advantageous for industrial-scale purification of volatile compounds intended for use in flavors and fragrances. The ortho-isopropyl substitution also influences odor character, as evidenced by related alkylphenols, making this compound a potential intermediate for woody or balsamic aroma chemicals. The reduced boiling point minimizes thermal degradation during processing [3].

Fragment-Based Drug Discovery (FBDD) Libraries Targeting Conformational Entropy Optimization

The presence of three rotatable bonds in 2-(2-Isopropylphenyl)ethanol, versus two in its secondary alcohol isomer 1-(2-isopropylphenyl)ethanol, provides an additional degree of conformational freedom. In FBDD campaigns, this increased flexibility can be exploited to sample a broader range of binding poses, potentially revealing novel interactions with protein targets. The compound's moderate molecular weight (164.24 Da) and balanced logP also align with fragment library design guidelines. Researchers can utilize this primary alcohol as a core fragment for structure-activity relationship (SAR) studies, exploring how incremental rigidification impacts binding affinity and selectivity [4].

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